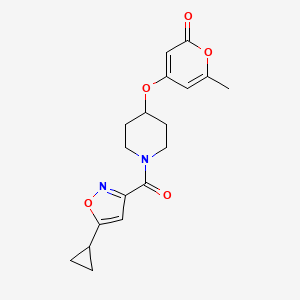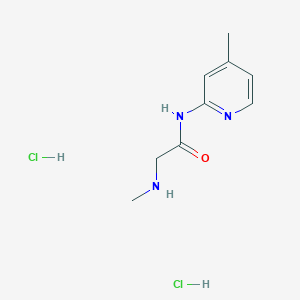![molecular formula C20H15F2N3O2S B2492428 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 1208913-47-6](/img/structure/B2492428.png)
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound belongs to a class of organic molecules that are studied for their potential in various fields such as medicinal chemistry, material science, and chemical synthesis. These compounds often feature a combination of aromatic rings, heterocycles (such as thiazole), and specific functional groups (like amides and enoates) that contribute to their unique chemical behavior and potential applications.
Synthesis Analysis
The synthesis of similar benzamide derivatives typically involves the coupling of aromatic or heteroaromatic amine components with acid chlorides or esters in the presence of base catalysts. For instance, compounds with related structures have been synthesized starting from basic aromatic components and undergoing a series of reactions including acylation, amidation, and sometimes cyclization to achieve the desired thiazolyl benzamide scaffold (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of benzamide derivatives typically features planar aromatic systems that facilitate π-π interactions and hydrogen bonding. These interactions can lead to the formation of supramolecular assemblies or influence the crystal packing of these molecules. For example, certain N-(thiazol-2-yl)benzamide derivatives have been shown to form helical assemblies driven by π-π interactions and hydrogen bonding (Yadav & Ballabh, 2020).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that derivatives similar to N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide exhibit significant anticancer properties. For instance, substituted benzamides have been synthesized and evaluated against various cancer cell lines, demonstrating moderate to excellent anticancer activity. This highlights the potential of such compounds in developing new anticancer therapies (Ravinaik et al., 2021). Moreover, the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups under microwave irradiation showed promising anticancer activity, indicating the efficacy of such compounds in combating cancer (Tiwari et al., 2017).
Antifungal and Antipathogenic Activities
Compounds related to N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide have been assessed for their antifungal and antipathogenic properties. Some synthesized compounds displayed low to moderate antifungal activity, suggesting their potential use in developing new antifungal agents (Saeed et al., 2008). Additionally, acylthioureas showed significant antibiofilm properties against bacteria, indicating the potential of benzamide derivatives in creating novel antimicrobial agents with antibiofilm capabilities (Limban et al., 2011).
Supramolecular Gelators
N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, particularly focusing on the role of methyl functionality and multiple non-covalent interactions. This research offers insights into the design of supramolecular materials with potential applications in various technological fields (Yadav & Ballabh, 2020).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for steel in acidic solutions. These inhibitors demonstrate the ability to adsorb onto surfaces, providing stability and high inhibition efficiencies. This suggests the application of such compounds in protecting metals against corrosion, which is vital in industrial processes (Hu et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2S/c1-2-18(26)23-10-12-3-5-13(6-4-12)19(27)25-20-24-17(11-28-20)14-7-8-15(21)16(22)9-14/h2-9,11H,1,10H2,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKFYCQVAWWIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(pyridin-4-yl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2492346.png)

![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline](/img/structure/B2492349.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2492352.png)

![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B2492354.png)


![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride](/img/structure/B2492359.png)
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492360.png)
![{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene](/img/structure/B2492361.png)

